(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-oxazolidin-5-one
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. It might also include the compound’s class or family, and any important functional groups or structural features.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or innovations associated with the synthesis.Molecular Structure Analysis
This would examine the compound’s molecular structure in detail, including its stereochemistry. It might involve computational chemistry or spectroscopic techniques like NMR, IR, or X-ray crystallography.Chemical Reactions Analysis
This would look at the reactions that the compound undergoes, including its reactivity and selectivity. It might also discuss the mechanism of these reactions.properties
IUPAC Name |
(2S,4R)-3-benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-3-19(2)18(22)23-17(15-12-8-5-9-13-15)20(19)16(21)14-10-6-4-7-11-14/h4-13,17H,3H2,1-2H3/t17-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWDZQRZYAPHQ-PKOBYXMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649612 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
CAS RN |
118995-18-9 |
Source
|
Record name | (2S,4R)-3-Benzoyl-4-ethyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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